3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide
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Overview
Description
3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide is a complex organic compound with a molecular formula of C23H20F3N5O2S and a molecular weight of 487.4974096 . This compound features a trifluoromethyl group, a furyl group, and a pyrimidinyl group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate by reacting 2-furylamine with trifluoromethylpyrimidine under controlled conditions.
Thioether Formation: The pyrimidinyl intermediate is then reacted with a thiol compound to form the thioether linkage.
Amide Formation: The final step involves the reaction of the thioether intermediate with an appropriate amine to form the desired propanamide compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Scientific Research Applications
3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide include:
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide: This compound shares the trifluoromethyl and furyl groups but differs in the triazole ring structure.
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound also features the trifluoromethyl and furyl groups but includes a chloro-substituted phenyl ring.
These similar compounds highlight the unique structural features of this compound, particularly its pyrimidinyl and propanamide groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18F3N3O3S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(1-methoxypropan-2-yl)propanamide |
InChI |
InChI=1S/C16H18F3N3O3S/c1-10(9-24-2)20-14(23)5-7-26-15-21-11(12-4-3-6-25-12)8-13(22-15)16(17,18)19/h3-4,6,8,10H,5,7,9H2,1-2H3,(H,20,23) |
InChI Key |
HDRVXJFYVYYQAL-UHFFFAOYSA-N |
SMILES |
CC(COC)NC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CO2 |
Canonical SMILES |
CC(COC)NC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CO2 |
Origin of Product |
United States |
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